molecular formula C26H46 B13948476 1,3-Didecylbenzene CAS No. 55191-38-3

1,3-Didecylbenzene

Cat. No.: B13948476
CAS No.: 55191-38-3
M. Wt: 358.6 g/mol
InChI Key: AUCYVPAWNAGPDL-UHFFFAOYSA-N
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Description

1,3-Didecylbenzene: is an organic compound with the molecular formula C26H46 . It is a derivative of benzene where two decyl groups are attached to the benzene ring at the 1 and 3 positions. This compound is known for its hydrophobic properties and is used in various industrial applications due to its chemical stability and unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Didecylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1,3-Didecylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

1,3-Didecylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-didecylbenzene primarily involves its interaction with hydrophobic environments. The long decyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, such as in the stabilization of emulsions and the delivery of hydrophobic drugs .

Comparison with Similar Compounds

Uniqueness: 1,3-Didecylbenzene is unique due to its long hydrophobic alkyl chains, which impart distinct physical and chemical properties compared to other benzene derivatives. Its ability to interact with lipid environments makes it particularly valuable in applications requiring hydrophobic interactions .

Properties

CAS No.

55191-38-3

Molecular Formula

C26H46

Molecular Weight

358.6 g/mol

IUPAC Name

1,3-didecylbenzene

InChI

InChI=1S/C26H46/c1-3-5-7-9-11-13-15-17-20-25-22-19-23-26(24-25)21-18-16-14-12-10-8-6-4-2/h19,22-24H,3-18,20-21H2,1-2H3

InChI Key

AUCYVPAWNAGPDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=CC=C1)CCCCCCCCCC

Origin of Product

United States

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